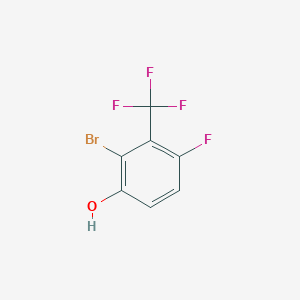
2-Bromo-4-fluoro-3-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-4-fluoro-3-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H3BrF4O . It is a liquid at room temperature . The compound has a molecular weight of 259 .
Synthesis Analysis
The synthesis of compounds similar to “2-Bromo-4-fluoro-3-(trifluoromethyl)phenol” has been discussed in the literature . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The InChI code for “2-Bromo-4-fluoro-3-(trifluoromethyl)phenol” is 1S/C7H3BrF4O/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2,13H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Bromo-4-fluoro-3-(trifluoromethyl)phenol” is a liquid at room temperature . It has a molecular weight of 259 . The compound’s InChI code is 1S/C7H3BrF4O/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2,13H .Aplicaciones Científicas De Investigación
Fluorination and Synthesis Techniques
Fluorinated phenols, such as 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol, have been utilized in various synthetic chemistry applications. For instance, the fluorination of dimethylphenol with xenon difluoride, catalyzed by boron trifluoride etherate, demonstrates a method for introducing fluorine atoms into organic molecules. This process results in the formation of fluorinated cyclohexadienones and fluorophenols, highlighting the compound's role in synthesizing complex fluorinated structures (Koudstaal & Olieman, 2010).
Aryl Trifluoromethyl Ether Synthesis
A novel strategy for synthesizing aryl trifluoromethyl ethers via O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination showcases the utility of trifluoromethylated phenols in organic synthesis. This approach, leveraging inexpensive reagents, offers a practical route for creating functionalized trifluoromethoxybenzenes and illustrates the versatility of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol in synthesizing valuable chemical entities (Zhou et al., 2016).
Biocatalytic Approaches
The biocatalytic trifluoromethylation of unprotected phenols represents an innovative application in the field of green chemistry. Using a laccase catalyst and trifluoromethyl radicals, this method facilitates the direct introduction of the trifluoromethyl group into phenols, showcasing the compound's potential in environmentally friendly synthetic processes. Such advancements highlight the role of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol in developing new biocatalytic strategies for organofluorine compound synthesis (Simon et al., 2016).
Material Science Applications
In material science, fluorinated phenols serve as building blocks for advanced materials. For example, the synthesis and characterization of novel poly(arylene ether)s based on bisfluoro monomers derived from 2-fluoro-3-trifluoromethyl phenyl boronic acid demonstrate the compound's application in creating high-performance polymers with exceptional thermal stability and solubility in organic solvents. These materials' properties make them suitable for a wide range of applications, including optical materials and high-temperature resistant polymers (Salunke, Ghosh, & Banerjee, 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-4-fluoro-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUPHWMOUUQVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-3-(trifluoromethyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

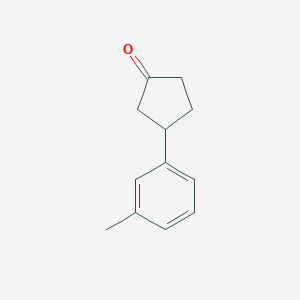
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2635786.png)
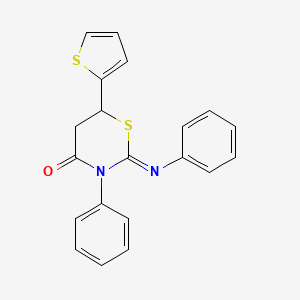


![[1-Benzyl-3-(benzyloxy)piperidin-4-yl]methanol](/img/structure/B2635794.png)

![(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B2635796.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2635797.png)
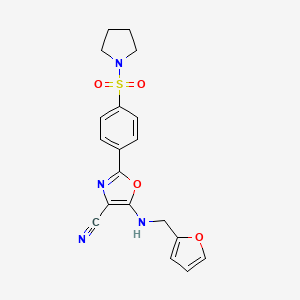
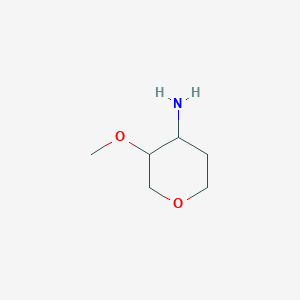


![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2635806.png)